(2-Aminocyclopentyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-aminocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542707 | |
| Record name | (2-Aminocyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-47-1 | |
| Record name | (2-Aminocyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Aminocyclopentyl Methanol and Its Stereoisomers
General Synthetic Strategies for Cyclopentylamino Alcohols
The construction of cyclopentylamino alcohols often involves intricate synthetic pathways to correctly install the amino and alcohol functionalities on the cyclopentane (B165970) ring. These methods can be broadly categorized into multi-step organic reaction sequences and syntheses starting from cyclopentene (B43876) or cyclopentane derivatives.
Multi-Step Organic Reaction Sequences
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. youtube.comudel.edu The synthesis of (2-Aminocyclopentyl)methanol can be approached through a sequence of reactions that build the desired functionality step-by-step. For instance, a common strategy involves the creation of a suitable precursor that can be subsequently converted to the target amino alcohol.
One such approach involves the construction of a heterocyclic base on the amino group of a pre-existing this compound framework. thieme-connect.com This method has been shown to be more efficient than condensing the base with a diol for the synthesis of certain carbocyclic nucleoside analogs. thieme-connect.com The general principle of multi-step synthesis relies on a series of transformations, which may include protection, functional group interconversion, and carbon-carbon bond formation to achieve the final product. youtube.com
Methodologies from Cyclopentene or Cyclopentane Derivatives
Starting from cyclopentene or its derivatives offers a more direct route to functionalized cyclopentanes like this compound. These methods often leverage the reactivity of the double bond to introduce the required amino and hydroxyl groups.
A stereocontrolled synthesis can be achieved through the ring-opening of cyclopentene oxide with ammonia (B1221849), followed by protection of the resulting amino group. This approach allows for the generation of specific stereoisomers, particularly when combined with techniques like kinetic resolution. For example, the synthesis of trans-substituted cyclopentene derivatives can be accomplished through the ring-opening rearrangement of methylenecyclopropane (B1220202) (MCP) alkenyl derivatives. organic-chemistry.org This reaction is believed to proceed through a concerted pericyclic process. organic-chemistry.org
Another strategy involves the functionalization of cyclopentadiene (B3395910). A six-step asymmetric synthesis starting from cyclopentadiene has been developed, which utilizes a hetero-Diels-Alder reaction followed by an aza-Claisen rearrangement to install the aminomethyl group. smolecule.com This route provides a method for establishing the cis-4-amino-2-cyclopentene-1-methanol backbone. smolecule.com Furthermore, copper-promoted [3+2] cycloaddition of vinyldiazo compounds with vinylazides can produce functionalized cyclopentene derivatives that can be further converted to the corresponding amines. nih.gov
Asymmetric Synthesis Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.govnumberanalytics.com Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure this compound and its stereoisomers is of paramount importance. These approaches primarily rely on enantioselective catalysis and the use of chiral reagents.
Enantioselective Catalysis in Aminocyclopentylmethanol Synthesis
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. numberanalytics.commdpi.com This strategy is highly efficient and is a cornerstone of modern asymmetric synthesis. numberanalytics.com
The development of novel chiral catalysts is a continuous effort in organic synthesis. princeton.edu These catalysts can be small organic molecules (organocatalysts) or metal complexes with chiral ligands. nih.govchemscene.com For the synthesis of aminocyclopentylmethanol precursors, various chiral catalysts have been explored.
For instance, chiral secondary amines have been used in cooperative catalysis with palladium complexes for the enantioselective spirocyclization of propargylated azlactones, leading to amino acid derivatives with a cyclopentene moiety. nih.gov Chiral phosphoric acids with a BINOL backbone have also been developed as catalysts for enantioselective [2+2] photocycloadditions to form complex cyclic systems. acs.org Furthermore, enzyme-catalyzed reactions, such as lipase-catalyzed acylation, offer a highly enantioselective route to resolve racemic alcohols and amines, which are precursors to chiral amino alcohols. unipd.it
The following table summarizes some chiral catalyst types and their applications in syntheses relevant to aminocyclopentyl structures:
| Catalyst Type | Application Example | Enantioselectivity (ee) | Reference |
| Chiral Secondary Amine / Pd(0) | Spirocyclization of propargylated azlactones | 85-97% | nih.gov |
| Chiral Phosphoric Acid | [2+2] Photocycloaddition | 84-98% | acs.org |
| Lipase | Kinetic resolution of racemic amines | High | unipd.it |
| Co-salen complex | Hydrolytic kinetic resolution of epoxides | >90% |
In addition to catalytic methods, the stoichiometric use of chiral reagents is another effective strategy for asymmetric synthesis. iipseries.orgchemrxiv.org Chiral reagents transfer their stereochemical information to the substrate during the reaction. chemrxiv.org
Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, are a common type of chiral reagent. numberanalytics.com For example, a chiral auxiliary can be attached to a cyclopentane precursor to control the stereoselective introduction of the amino and hydroxyl groups. After the desired transformation, the auxiliary is removed to yield the enantioenriched product.
The use of chiral lithium amides, derived from amino acids like D-proline, has been shown to induce diastereoselectivity and enantioselectivity in the synthesis of complex molecules. chemrxiv.org These chiral bases can control the stereochemical course of reactions involving the deprotonation of prochiral starting materials. chemrxiv.org
The following table provides examples of chiral reagents and their roles in asymmetric synthesis:
| Chiral Reagent Type | Role | Example Application | Reference |
| Chiral Auxiliary | Directs stereochemistry of a reaction | Attachment to a substrate to control a reaction's stereochemistry. numberanalytics.com | numberanalytics.com |
| Chiral Lithium Amide | Induces diastereo- and enantioselectivity | Deprotonation of prochiral starting materials. chemrxiv.org | chemrxiv.org |
Diastereoselective Synthetic Routes
The controlled synthesis of specific diastereomers of this compound is crucial for developing stereochemically pure pharmaceuticals. Diastereoselective synthesis aims to produce a specific stereoisomer from a starting material that already contains a chiral center, influencing the formation of a new one.
One notable approach involves the diastereoselective synthesis of a 3-amino-1,2,4-oxadiazine (AOXD) scaffold. nih.gov In this method, the reducing agent DIBAL-H has been shown to be highly effective, exhibiting significant diastereoselectivity. nih.gov The subsequent Mitsunobu reaction on the resulting β-aminoalcohol can proceed with either inversion or retention of configuration, depending on the steric hindrance near the hydroxyl group. nih.gov This allows for the selective synthesis of different diastereomers.
Another strategy focuses on the diastereoselective synthesis of densely substituted β-lactams, which can serve as precursors. rsc.org An NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers provides access to α-bromo N-alkoxy β-lactams with high diastereoselectivity. rsc.org These functionalized β-lactams can then be further elaborated to yield the desired aminocyclopentane derivatives.
Furthermore, the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes offers a route to 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov These intermediates can be transformed into various derivatives, including those with aminocyclopentyl moieties. nih.gov
The following table summarizes key aspects of these diastereoselective methods:
| Method | Key Reagents/Reaction | Key Feature | Ref |
| AOXD Scaffold Synthesis | DIBAL-H, Mitsunobu Reaction | High diastereoselectivity with tunable stereochemical outcome. | nih.gov |
| β-Lactam Synthesis | NBS-mediated cyclization | Access to structurally diverse and functionalized β-lactam precursors. | rsc.org |
| Prins Cyclization | 3-Bromobut-3-en-1-ols, Aldehydes | Excellent diastereoselectivity in the formation of cyclic intermediates. | nih.gov |
Chiral Pool Synthesis Strategies
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.innumberanalytics.com This approach is advantageous when the target molecule shares structural similarity with the chiral starting material. ub.edu Common sources for the chiral pool include amino acids, carbohydrates, and terpenes. bccollegeasansol.ac.innumberanalytics.com
The fundamental principle of chiral pool synthesis is to preserve the existing stereocenter(s) from the starting material in the final product. bccollegeasansol.ac.in New chiral centers can be introduced through reactions like substitution or addition, where the inherent chirality of the substrate directs the stereochemical outcome. bccollegeasansol.ac.in
For the synthesis of compounds like this compound, a suitable chiral starting material would possess a five-membered ring or a precursor that can be readily cyclized. The existing chirality in the starting material guides the stereoselective formation of the amine and hydroxymethyl groups on the cyclopentane ring.
Novel Synthetic Transformations Leading to this compound Derivatives
Recent advancements in synthetic organic chemistry have introduced novel methods for the construction of functionalized aminocyclopentanes.
Photochemical Methods for Functionalized Aminocyclopentane Generation
Photochemical methods offer a powerful approach for creating molecular complexity from simple starting materials in a single step. researchgate.net The absorption of light generates electronically excited states, leading to reactive intermediates that can participate in unique transformations not accessible through thermal methods. researchgate.net
A notable photochemical method involves the intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes. chemrxiv.orgnih.govchemrxiv.orgacs.org This reaction is initiated by visible light, which excites the cyclopropylimine to form a diyl intermediate. chemrxiv.orgnih.gov This intermediate then undergoes a strain-driven fragmentation of the cyclopropane (B1198618) ring and subsequent cyclization with an alkene to generate a functionalized aminocyclopentane. chemrxiv.orgnih.gov The resulting cycloaddition products can be directly converted to N-functionalized aminocyclopentanes. chemrxiv.orgchemrxiv.orgacs.org This methodology is amenable to continuous flow and gram-scale production. chemrxiv.orgchemrxiv.org
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
Cycloaddition reactions are a fundamental class of reactions that form a new ring by combining two or more molecules. numberanalytics.com They are classified based on the number of π-electrons involved from each reactant. numberanalytics.com
The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is particularly useful for synthesizing five-membered rings. numberanalytics.com This reaction involves a 1,3-dipole and a dipolarophile. numberanalytics.com In the context of aminocyclopentane synthesis, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes has been developed. chemrxiv.orgnih.govchemrxiv.orgacs.org This reaction proceeds through a stepwise mechanism involving a dipolar ion intermediate. psu.edu The reaction's efficiency is enhanced by electron-withdrawing groups on the alkene. psu.edu
The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for constructing six-membered rings, which can then be modified to form cyclopentane derivatives. numberanalytics.comnumberanalytics.com
Reductive Amination Strategies
Reductive amination is a widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine via an imine intermediate. wikipedia.org This reaction is often performed as a one-pot procedure, making it an efficient and atom-economical process. wikipedia.orgunimi.it
The process involves the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org The imine is subsequently reduced to the amine. A variety of reducing agents can be employed, with their choice influencing the reaction conditions and selectivity. wikipedia.orgcommonorganicchemistry.com
Common reducing agents include:
Sodium triacetoxyborohydride (B8407120) (STAB) : A mild and selective reagent, often used in solvents like DCE or DCM. commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃) : Stable in protic solvents like methanol (B129727) and its reactivity can be enhanced with Lewis acids. commonorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) : A stronger reducing agent that can also reduce the starting carbonyl compound, so the imine formation must be complete before its addition. commonorganicchemistry.com
For the synthesis of this compound, a suitable cyclopentanone (B42830) or cyclopentanecarbaldehyde (B151901) derivative could undergo reductive amination to introduce the amino group. The stereochemical outcome can be controlled through the use of chiral catalysts or auxiliaries, leading to enantioselective reductive amination. jocpr.com
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental C-C bond-forming reactions that introduce alkyl or aryl groups, respectively. numberanalytics.com The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution for this purpose. byjus.com
In the context of synthesizing derivatives of this compound, these reactions can be used to introduce various substituents onto the cyclopentane ring or the amino group. For instance, the nitrogen atom of the amino group can be alkylated or arylated.
Modern cross-coupling reactions, often catalyzed by transition metals like palladium or cobalt, have significantly expanded the scope of alkylation and arylation. organic-chemistry.org These methods allow for the coupling of a wide range of alkyl and aryl halides or their organometallic equivalents with the aminocyclopentyl scaffold, enabling the synthesis of a diverse library of derivatives. For example, cobalt-catalyzed alkylation of aromatic Grignard reagents with alkyl bromides has been shown to be effective and tolerate various functional groups. organic-chemistry.org
Purification and Separation Techniques for Stereoisomers (e.g., Chiral SFC)
The separation of stereoisomers of this compound, which include both enantiomers and diastereomers (cis/trans), is a critical step in obtaining enantiomerically pure compounds for applications in areas such as asymmetric synthesis and pharmaceutical development. Due to their identical physical properties, such as boiling point and solubility in achiral solvents, separating enantiomers requires the use of a chiral environment. Diastereomers, having different physical properties, can sometimes be separated by conventional methods like fractional crystallization or standard chromatography, but chromatographic techniques utilizing chiral stationary phases are often employed for both enantiomeric and diastereomeric resolution.
Several advanced techniques are available for the purification and separation of these stereoisomers. The choice of method depends on factors like the scale of the separation (analytical vs. preparative), the required purity, and the specific stereoisomers being separated. Common approaches include classical resolution via diastereomeric salt formation, chiral High-Performance Liquid Chromatography (HPLC), and, increasingly, Chiral Supercritical Fluid Chromatography (SFC).
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and preferred technique for the purification of stereoisomers, offering significant advantages over traditional normal-phase HPLC, including faster separations, reduced consumption of organic solvents, and lower costs. chromatographyonline.comfagg.bechiraltech.com The technique utilizes a mobile phase composed of supercritical carbon dioxide (CO₂), which exhibits low viscosity and high diffusivity, leading to high chromatographic efficiency and rapid analysis times. chromatographyonline.comchromatographyonline.com
To achieve chiral recognition and separation, the supercritical CO₂ is typically mixed with a small percentage of an organic modifier, most commonly an alcohol such as methanol, ethanol, or isopropanol (B130326). fagg.beshimadzu.com This modified mobile phase passes through a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes, which leads to different retention times and, consequently, their separation. researchgate.net
Method Development in Chiral SFC
Developing a successful chiral SFC separation method for a compound like this compound involves a systematic screening process: fagg.behpst.cz
Column Screening: A variety of chiral stationary phases are tested to find one that provides selectivity for the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely applicable and represent the first choice for screening. hpst.czymc.co.jp
Modifier Selection: The choice and concentration of the organic modifier are crucial. Methanol, ethanol, and isopropanol are standard modifiers, and their different hydrogen-bonding capabilities can significantly affect enantioselectivity. fagg.be
Additive Inclusion: For basic compounds like amines, small amounts of a basic additive (e.g., isopropylamine) may be added to the modifier to improve peak shape and prevent unwanted interactions with the stationary phase. afmps.be
Optimization of Conditions: Parameters such as back pressure, temperature, and flow rate are optimized to maximize resolution and throughput. fagg.bechromatographyonline.com
Table 1: Illustrative Chiral Column Screening for this compound Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|
| Chiralpak® IA | CO₂ / Methanol (85:15) | 1.2 | 5.8 |
| Chiralpak® IB | CO₂ / Methanol (85:15) | 1.8 | 6.5 |
| Chiralpak® IC | CO₂ / Methanol (85:15) | 0.9 | 7.1 |
| Chiralcel® OD-H | CO₂ / Methanol (85:15) | 1.6 | 4.9 |
This table represents hypothetical screening results under generic conditions (e.g., 4.6 x 250 mm column, 3 mL/min flow rate, 150 bar back pressure, 35°C).
Based on the illustrative data in Table 1, the Chiralpak® IB column would be selected for further optimization due to the superior resolution (Rs > 1.5 indicates baseline separation).
Table 2: Illustrative Modifier Optimization for Selected Column (Chiralpak® IB)
| Modifier | Modifier Concentration (%) | Resolution (Rs) | Retention Time of 2nd Eluting Enantiomer (min) |
|---|---|---|---|
| Methanol | 10 | 1.6 | 8.2 |
| Methanol | 15 | 1.8 | 6.5 |
| Methanol | 20 | 1.7 | 5.1 |
| Ethanol | 15 | 1.5 | 7.3 |
| Isopropanol | 15 | 1.4 | 9.5 |
This table represents a hypothetical optimization study. An optimal balance between resolution and analysis time is sought. In this example, 15% methanol provides the best resolution.
Other Purification Techniques
Besides chiral SFC, other methods can be employed for the separation of this compound stereoisomers:
Preparative Chiral HPLC: This technique is analogous to chiral SFC but uses liquid mobile phases (e.g., hexane/isopropanol for normal-phase or acetonitrile (B52724)/water for reversed-phase). It is a well-established and robust method, though it typically consumes larger volumes of organic solvents and may have longer run times compared to SFC.
Fractional Crystallization of Diastereomeric Salts: This classical resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms two diastereomeric salts which, having different solubilities, can be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by neutralizing the separated salt. This method is often used for large-scale industrial purifications.
Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be separated from the newly formed product. This technique offers very high selectivity but requires careful selection and optimization of the enzyme and reaction conditions.
The final choice of purification technique will depend on the specific requirements of the synthesis, including the scale, desired purity, and economic considerations. For modern, efficient, and environmentally conscious separations, chiral SFC is often the method of choice. waters.com
Applications of 2 Aminocyclopentyl Methanol As a Chiral Building Block
Role in Medicinal Chemistry Synthesis
The unique structural characteristics of (2-Aminocyclopentyl)methanol, particularly its stereoisomeric forms, are pivotal in its application in drug design and synthesis. The defined spatial arrangement of its amino and hydroxymethyl groups allows for stereospecific interactions with biological targets, a critical factor in the development of effective and selective pharmaceuticals.
Intermediate in Pharmaceutical Compound Development
This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both an amine and a primary alcohol, allows for sequential or orthogonal chemical modifications. This versatility enables chemists to construct complex molecular architectures. For instance, it has been utilized in the preparation of intermediates for hepatitis B virus (HBV) inhibitors. google.com The cyclopentane (B165970) scaffold is a common feature in many biologically active molecules, making this compound a readily available starting point for drug discovery programs. chemscene.comsmolecule.com
Scaffold for Biologically Active Molecules
The cyclopentane ring of this compound provides a rigid and well-defined scaffold upon which various functional groups can be appended. This "scaffold-based" approach is a common strategy in medicinal chemistry to explore the chemical space around a particular biological target. By systematically modifying the substituents on the cyclopentyl ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The inherent chirality of this compound is particularly advantageous, as it can lead to enantiomerically pure final compounds, which is often a requirement for modern pharmaceuticals. This approach has been instrumental in the development of inhibitors for protein-protein interactions. whiterose.ac.uk
Precursor for Analogue Synthesis (e.g., Adenosine (B11128) Receptor Agonists)
This compound serves as a precursor for the synthesis of analogues of various biologically active compounds, including adenosine receptor agonists. Adenosine receptors are a class of G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. nih.govsigmaaldrich.com By incorporating the this compound moiety into the structure of adenosine analogues, medicinal chemists can fine-tune the receptor binding affinity and selectivity. For example, derivatives of N6-cyclopentyl adenosine (CPA) have been synthesized to create potent and selective A1 adenosine receptor agonists. nih.govacs.org
Synthesis of Xanthine-Derived Heterocyclic Fused Systems
This compound and its close analogue, cycloleucinol, are utilized in the synthesis of xanthine-derived heterocyclic fused systems. researchgate.netlookchem.com Xanthines are a class of compounds known for their diverse biological activities. nih.govsemanticscholar.orgasianpubs.org The synthesis often involves the construction of a purine (B94841) ring system onto the primary amino group of the aminocyclopentyl methanol (B129727) derivative. This approach allows for the creation of novel polycyclic structures with potential therapeutic applications.
Development of Inhibitors of Protein-Protein Interactions
The development of small molecules that can disrupt protein-protein interactions (PPIs) is a significant challenge in drug discovery. ajwilsonresearch.comnih.gov The rigid scaffold provided by this compound can be used to design peptidomimetics and other small molecules that mimic the key binding epitopes of one of the protein partners. whiterose.ac.uk The defined stereochemistry of the building block is crucial for achieving the precise spatial orientation of functional groups required for effective binding to the protein surface and disruption of the interaction.
Construction of VPS34 Kinase Inhibitors
Vacuolar protein sorting 34 (VPS34) is a lipid kinase that plays a critical role in cellular processes like autophagy and endosomal trafficking, making it a target for therapeutic intervention in diseases such as cancer. nih.govbiomolther.orgnih.gov this compound derivatives have been incorporated into the structures of VPS34 inhibitors. For example, a known selective VPS34 inhibitor, VPS34-IN1, demonstrates the complexity of molecules developed to target this kinase. nih.govcaymanchem.com While not directly containing the this compound core, the development of such inhibitors showcases the importance of chiral building blocks in creating potent and selective kinase inhibitors. drughunter.com
Utility in Natural Product Total Synthesis
The unique stereochemical and functional group arrangement of this compound makes it an attractive intermediate for the synthesis of intricate natural products.
This compound and its derivatives are key intermediates in the synthesis of various natural products. The vicinal amino and hydroxymethyl groups on the cyclopentane ring provide handles for further chemical transformations, allowing for the construction of complex polycyclic systems. For instance, the diamine functionality present in many natural products like biotin (B1667282) and the alkaloid slaframine (B1196289) highlights the importance of the 1,2-diamino motif, which can be accessed from this compound derivatives. google.com The synthesis of muraymycin analogs, a class of natural product antibiotics, has utilized a derivative of this compound as a key intermediate. nih.gov The synthesis started from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, which after several steps including a reductive ring cleavage, yielded ((1R,3S)-3-aminocyclopentyl)methanol. nih.gov This intermediate was then further elaborated to introduce a uracil (B121893) group and other functionalities to build the complex muraymycin analog. nih.gov
In the total synthesis of K252a, an indolocarbazole alkaloid, a strategic approach involved the coupling of an aglycon unit with a furanose derivative. caltech.edu While not directly using this compound, the synthesis showcases the importance of chiral building blocks in constructing the complex architecture of natural products. caltech.edu The synthesis of tetrahydroisoquinoline (THIQ) derivatives, which are core structures in many alkaloids with antimycobacterial properties, also demonstrates the utility of amino alcohol precursors in building complex heterocyclic systems. ucl.ac.uk
Table 1: Examples of Natural Products and Analogs Synthesized Using this compound Derivatives
| Natural Product/Analog | Key Intermediate Derived from this compound | Synthetic Application |
|---|---|---|
| Muraymycin Analog | ((1R,3S)-3-Aminocyclopentyl)methanol | Serves as the core cyclopentane unit for the elaboration of the antibiotic structure. nih.gov |
| K252a (Indolocarbazole) | Not directly used, but highlights the principle of using chiral building blocks for complex natural product synthesis. | The total synthesis relied on the coupling of complex chiral fragments. caltech.edu |
Neuropeptide Y (NPY) is a significant peptide neurotransmitter involved in various physiological processes through its interaction with specific receptors (Y1, Y2, Y4, Y5). mdpi.comwikipedia.org The development of antagonists for these receptors is a key area of research for potential therapeutic interventions. mdpi.com this compound can serve as a scaffold for creating conformationally constrained peptidomimetics that can act as NPY receptor antagonists. The cyclopentane ring system can mimic the turn structures found in peptides, and the amino and hydroxyl groups provide points for attaching pharmacophoric elements that interact with the receptor.
For example, the synthesis of N-Me-JNJ31020028, a Neuropeptide Y Y2 receptor antagonist, highlights the importance of specific N-alkylation of precursor molecules to achieve the desired biological activity. mdpi.com While this specific example does not start from this compound, the principle of modifying amine-containing scaffolds to generate receptor antagonists is directly applicable. The synthesis of truncated GLP-1 derivatives, which can involve NPY antagonists, further underscores the relevance of such scaffolds in medicinal chemistry. googleapis.com
Thymidine (B127349) analogs are crucial tools for studying DNA synthesis and have applications in antiviral and anticancer therapies. mdpi.combaseclick.eu The carbocyclic framework of this compound provides a robust and metabolically stable alternative to the deoxyribose sugar in natural nucleosides.
The synthesis of carbocyclic thymidine analogs has been achieved by constructing the thymine (B56734) base onto the primary amino group of this compound. thieme-connect.com This approach was found to be more efficient than condensing the base with a diol. thieme-connect.com This strategy has been extended to prepare other pyrimidine (B1678525) derivatives, including those with a methylene (B1212753) linker between the base and the carbocyclic ring. thieme-connect.com Furthermore, these carbocyclic nucleoside analogs can be halogenated at the 5-position of the uracil ring to generate further derivatives. thieme-connect.com The development of 4′-C-[(N-alkyl)aminoethyl]thymidine analogs for optimizing oligonucleotide properties also showcases the continuous effort in modifying the core structure of thymidine to enhance its therapeutic potential. mdpi.com
Table 2: Synthesis of Thymidine Analogs from this compound
| Analog Type | Synthetic Strategy | Key Finding |
|---|---|---|
| Carbocyclic Thymidine Analog | Construction of the thymine base on the amino group of this compound. thieme-connect.com | More efficient than condensation with a diol. thieme-connect.com |
| Pyrimidine Derivatives with Methylene Linker | Extension of the base construction strategy. thieme-connect.com | Allows for structural diversity in the linker region. thieme-connect.com |
General Organic Synthesis Applications
Beyond the realm of natural product synthesis, this compound is a versatile precursor for a variety of cyclic and carbocyclic structures.
The amino and hydroxyl functionalities of this compound make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are prevalent in medicinal chemistry and materials science. For example, it can be a precursor for tetrahydroisoquinolines, which are important scaffolds in drug discovery. ucl.ac.uk The synthesis of xanthine-derived heterocyclic fused systems has also utilized cycloleucinol, a related amino alcohol, as a building block. lookchem.com Furthermore, the development of amino cyclopentyl heterocyclic and carbocyclic modulators of chemokine receptor activity highlights the broad applicability of this structural motif in generating biologically active molecules. google.com
This compound is a foundational building block for the synthesis of 1,2-disubstituted carbocyclic compounds. This substitution pattern is a key feature in many biologically active molecules, including carbocyclic nucleoside analogs. The synthesis of pyrimidine- and purine-based carbocyclic analogs of nucleosides has been successfully achieved using this compound. thieme-connect.comresearchgate.net In these syntheses, the heterocyclic base is constructed upon the primary amino group of the amino alcohol. thieme-connect.comresearchgate.net This strategy has been employed to create analogs with various purine bases, such as 2-amino-6-chloropurine (B14584) and 8-azapurine. thieme-connect.com The resulting carbocyclic nucleosides have been investigated for their antiviral and antitumoral activities. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Biotin |
| Slaframine |
| Muraymycin |
| (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| ((1R,3S)-3-Aminocyclopentyl)methanol |
| Uracil |
| K252a |
| Tetrahydroisoquinoline (THIQ) |
| Neuropeptide Y (NPY) |
| N-Me-JNJ31020028 |
| GLP-1 |
| Thymidine |
| Thymine |
| 2-Amino-6-chloropurine |
| 8-Azapurine |
| Cycloleucinol |
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
While direct literature detailing the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using this compound as the chiral building block is not available, a closely related and informative analogue exists in the synthesis of purine derivatives. Pyrrolo[2,3-d]pyrimidines are also known as 7-deazapurines, sharing a significant structural similarity with purines. The primary difference is the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom. Research into the synthesis of carbocyclic nucleoside analogues of purines has demonstrated the utility of this compound in constructing the heterocyclic core. This methodology provides a strong conceptual framework for the potential synthesis of chiral pyrrolo[2,3-d]pyrimidine analogues.
A key strategy involves building the purine base directly onto the primary amino group of cis- or trans-2-aminocyclopentyl)methanol. researchgate.netthieme-connect.compharm.or.jp This approach has been shown to be an efficient route for creating 1,2-disubstituted carbocyclic nucleoside analogues. researchgate.netthieme-connect.com
The general synthetic route begins with the condensation of (±)-trans-2-aminocyclopentylmethanol with a di-substituted pyrimidine, such as 5-amino-4,6-dichloropyrimidine. This reaction is typically carried out in a suitable solvent like n-butanol, in the presence of a base such as triethylamine, under reflux conditions. pharm.or.jp This initial step couples the chiral aminocyclopentyl moiety to the pyrimidine ring.
Following the initial condensation, the next crucial step is the cyclization to form the fused imidazole (B134444) ring of the purine structure. This is often achieved by treating the intermediate with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst like concentrated HCl. pharm.or.jp This reaction sequence leads to the formation of the 6-chloropurine (B14466) derivative attached to the chiral cyclopentylmethanol backbone. pharm.or.jp
Once the core purine structure is established, further modifications can be readily made. For instance, the 6-chloro group is a versatile handle for introducing other functionalities. It can be displaced by an amino group through treatment with ammonia (B1221849) in methanol to yield the corresponding adenine (B156593) analogue. pharm.or.jp Alternatively, reaction with sodium hydroxide (B78521) can be used to introduce a hydroxyl group, leading to the hypoxanthine (B114508) derivative. pharm.or.jp This synthetic versatility allows for the creation of a library of purine-based carbocyclic nucleosides from the initial this compound building block.
The table below summarizes the key steps and intermediates in the synthesis of purine analogues from (±)-trans-2-aminocyclopentylmethanol, which serves as a model for the potential synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | (±)-trans-2-Aminocyclopentylmethanol, 5-Amino-4,6-dichloropyrimidine | n-Butanol, Triethylamine, Reflux | N-(4,6-Dichloropyrimidin-5-yl)aminocyclopentylmethanol | 71 | pharm.or.jp |
| 2 | N-(4,6-Dichloropyrimidin-5-yl)aminocyclopentylmethanol | Triethyl orthoformate, conc. HCl, THF | (±)-trans-6-Chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine | 80 | pharm.or.jp |
| 3 | (±)-trans-6-Chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine | Ammonia, Methanol | (±)-trans-Adenine analogue | 75 | pharm.or.jp |
| 4 | (±)-trans-6-Chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine | 0.5M NaOH, Reflux | (±)-trans-Hypoxanthine analogue | - | pharm.or.jp |
This established methodology for purine synthesis highlights the potential of this compound as a valuable chiral building block for constructing complex heterocyclic systems. A similar synthetic strategy, likely starting with a suitably functionalized pyrrole (B145914) precursor that can be annulated to a pyrimidine ring, could foreseeably be employed for the asymmetric synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives.
Reactivity and Functional Group Transformations
Reactions of the Amino Group
The primary amino group in (2-aminocyclopentyl)methanol is a nucleophilic center that readily participates in a range of reactions, including acylation, amidation, and protection/deprotection strategies.
N-Acylation Reactions
N-acylation is a fundamental transformation of amines, and the amino group of this compound can be readily acylated. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. beilstein-journals.org These reactions are significant for the synthesis of N-acyl amino acids, which have applications as surfactants and in various industries. tubitak.gov.trnih.gov The process often proceeds with good yields, and for strongly nucleophilic derivatives, it can occur without the need for catalysts. tubitak.gov.tr
The synthesis of N-acyl carbazoles, for instance, can be achieved in a single step from amides and cyclic diaryliodonium triflates, facilitated by copper iodide. beilstein-journals.org This highlights the versatility of N-acylation reactions.
Amidation Reactions
Amidation reactions involve the formation of an amide bond, a key linkage in peptides and various other biologically active molecules and materials. libretexts.org The amino group of this compound can react with carboxylic acids or their derivatives to form amides. Direct amidation of carboxylic acids with amines is possible but often requires activation of the carboxylic acid. chemistryviews.org
Common methods for amidation include converting the carboxylic acid to a more reactive species like an acid chloride. youtube.com The reaction of an amine with an acid chloride is a widely used method for amide synthesis. youtube.com Alternative, milder methods are also being developed, such as photoorganocatalytic reactions of aldehydes with amines. organic-chemistry.org
N-Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites, such as the hydroxyl group. This is achieved through the use of protecting groups.
Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com
Boc Protection : The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction conditions are generally mild and flexible, often carried out in solvents like water, THF, or acetonitrile (B52724) at room temperature. fishersci.co.uk Deprotection of the Boc group is readily accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comfishersci.co.uk
Cbz Protection : The Cbz group is another common amine protecting group, installed using benzyl (B1604629) chloroformate (CbzCl) and a mild base. masterorganicchemistry.com A key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenation (e.g., Pd/C, H₂), which is compatible with many other functional groups. masterorganicchemistry.com
The choice of protecting group strategy is crucial in complex syntheses, allowing for selective deprotection when multiple protecting groups are present. organic-chemistry.org Thermolytic deprotection of N-Boc protected amines in continuous flow has also been explored, offering a method for selective deprotection based on reaction temperature. nih.gov
| Protecting Group | Installation Reagent | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to most nucleophiles and bases. |
| Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (Pd/C, H₂) | Removable under neutral conditions. |
Reactions of the Hydroxyl Group
The primary hydroxyl group of this compound can undergo various transformations, including etherification and derivatization for specific applications.
Etherification and Alkylation Reactions (e.g., O-alkylation)
Etherification of the hydroxyl group in this compound can be achieved through reactions such as O-alkylation. This typically involves reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or using other methods like reductive alkylation. organic-chemistry.orgrsc.org For instance, a continuous-flow process using a palladium catalyst has been developed for the reductive alkylation of methanol (B129727) with ketones to produce ethers. rsc.org The bimolecular dehydration of alcohols is another route to ethers. aimspress.com
Derivatization for Specific Applications
The hydroxyl group can be derivatized to alter the molecule's properties or to introduce new functionalities for specific applications. Derivatization is a common strategy in analytical chemistry to improve separation and detection in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
For example, the hydroxyl group can be converted into other functional groups like azides or thiols, which can then be used for further conjugation or to introduce tags for biological studies. nih.gov Derivatization can also involve esterification with carboxylic acids or reactions with acyl chlorides and isocyanates to introduce chromophores or fluorophores for enhanced detection. researchgate.netsigmaaldrich.com
| Derivatization Reaction | Reagent(s) | Purpose |
| Esterification | Carboxylic Acid / Acyl Chloride | Introduce chromophores/fluorophores, improve chromatographic properties. researchgate.netsigmaaldrich.com |
| Conversion to Azide | Azide-containing reagents | Introduce a chemical handle for bio-conjugation (e.g., "click" chemistry). nih.gov |
| Conversion to Thiol | Thiol-containing reagents | Introduce a nucleophilic handle for further functionalization. nih.gov |
Cyclopentane (B165970) Ring Modifications
The modification of the cyclopentane core of this compound is a significant area of synthetic exploration, primarily focusing on ring expansion and contraction reactions. These transformations are typically driven by the generation of a reactive intermediate on the carbocyclic frame, which then undergoes rearrangement. The most prominent of these reactions are cation-mediated processes, such as the Demjanov and Tiffeneau-Demjanov rearrangements, which allow for the enlargement or contraction of the cycloalkane ring. wikipedia.orgwikipedia.org
The treatment of a primary amine on a cycloalkane, such as the one in this compound, with nitrous acid (HNO₂) generates a diazonium salt intermediate. This intermediate is unstable and readily loses nitrogen gas (N₂) to form a carbocation on the cyclopentane ring. wikipedia.orgyoutube.com The resulting secondary carbocation is susceptible to rearrangement to form more stable carbocationic species. This process can lead to a one-carbon ring expansion, yielding cyclohexanone (B45756) derivatives, or potentially ring contraction. wikipedia.orgwikipedia.orgd-nb.info
The Tiffeneau-Demjanov rearrangement is a classic example of such a transformation, specifically referring to the reaction of a 1-aminomethyl-cycloalkanol to produce a ring-enlarged cycloketone. wikipedia.orgnumberanalytics.com While this compound has its amino and hydroxymethyl groups on adjacent carbons (a 1,2-disubstituted pattern) rather than the 1,1-substitution of a 1-aminomethyl-cycloalkanol, the underlying principles of carbocation-driven rearrangement after diazotization are analogous. The reaction of this compound would proceed via a Demjanov rearrangement mechanism. wikipedia.orgorganicreactions.org
The outcome of such a reaction is highly dependent on the stability of the carbocation intermediates and the migratory aptitude of the adjacent groups. Ring expansion to a six-membered ring is often favored due to the reduction in ring strain compared to the five-membered ring. masterorganicchemistry.com However, side reactions, including the formation of unrearranged alcohols or elimination products (alkenes), can also occur. wikipedia.org
Below is a table summarizing potential ring modifications of the this compound scaffold via carbocationic rearrangement.
| Starting Material Moiety | Reagent | Key Transformation | Potential Product(s) | Reference(s) |
| 2-Aminocyclopentyl | Nitrous Acid (HNO₂) | Diazotization followed by carbocation rearrangement | Ring Expansion (Cyclohexanone derivatives) | wikipedia.orgwikipedia.org |
| 2-Aminocyclopentyl | Nitrous Acid (HNO₂) | Diazotization followed by carbocation rearrangement | Ring Contraction (Cyclobutyl derivatives) | wikipedia.orgd-nb.info |
| Cyclic α-diazoketone | Heat or Light (Wolff Rearrangement) | Carbene formation followed by ring contraction | Ring-contracted ester/acid/amide | wikipedia.orggoogle.com |
| 6-Deoxy-6-iodohexopyranoside | Samarium(II) iodide (SmI₂) | Reductive C-I bond cleavage and fragmentation | Ring contraction to cyclopentanetetraol | illinois.edu |
Table 1: Summary of Potential Cyclopentane Ring Modification Reactions.
It is important to note that while reactions like the Wolff rearrangement of α-diazoketones are established methods for ring contraction, their application would require prior chemical modification of this compound to generate the necessary diazoketone precursor. wikipedia.orggoogle.com Similarly, radical-induced ring contractions offer another synthetic avenue but also necessitate specific functional group precursors. illinois.edu
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for the ring modification of this compound is critical for controlling product outcomes and stereochemistry. The most relevant mechanism involves the generation and subsequent rearrangement of a carbocation on the cyclopentane ring, characteristic of the Demjanov and Tiffeneau-Demjanov rearrangements. wikipedia.orgwikipedia.orgthieme.de
The mechanistic pathway begins with the reaction of the primary amino group of this compound with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This step, known as diazotization, converts the amine into a diazonium salt. wikipedia.orgnumberanalytics.com The diazonium group is an excellent leaving group, and its departure as dinitrogen gas (N₂) results in the formation of a secondary carbocation at the C2 position of the cyclopentane ring. wikipedia.orgyoutube.com
This secondary carbocation is a high-energy intermediate that seeks to stabilize itself. The primary pathway for stabilization is through a 1,2-shift, where an adjacent group migrates with its bonding electrons to the electron-deficient carbon. masterorganicchemistry.comlibretexts.orglibretexts.org In this specific case, two main rearrangements are possible:
1,2-Alkyl Shift (Ring Expansion): One of the C-C bonds of the cyclopentane ring (specifically, the C1-C5 bond) migrates to the C2 carbocation. This concerted step results in the expansion of the five-membered ring into a six-membered ring, forming a more stable tertiary carbocation if the hydroxymethyl group stabilizes it, or a secondary cyclohexyl carbocation. youtube.commasterorganicchemistry.com Subsequent attack by water and tautomerization would lead to a cyclohexanone derivative. The stereochemistry of the migrating group relative to the leaving diazonium group is crucial, with an anti-periplanar arrangement being optimal for the rearrangement. d-nb.info
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C1 or C3) could migrate to the C2 carbocation. This would result in the formation of a different secondary or a tertiary carbocation on the five-membered ring, which might then be trapped by a nucleophile (like water) to form an isomeric cyclopentanol (B49286) or undergo elimination to form a cyclopentene (B43876). libretexts.orglibretexts.org
The migratory aptitude of the groups adjacent to the initial carbocation determines the major product. Generally, the group that can best stabilize the developing positive charge in the transition state will migrate preferentially. The relief of ring strain provides a strong thermodynamic driving force for the expansion from a cyclopentyl to a cyclohexyl system. masterorganicchemistry.com
The key steps in the ring expansion mechanism are detailed in the table below.
| Step | Description | Intermediate(s) | Key Features | Reference(s) |
| 1 | Diazotization | (2-(Hydroxymethyl)cyclopentyl)diazonium ion | Reaction of the primary amine with nitrous acid (NaNO₂/HCl). | wikipedia.orgnumberanalytics.com |
| 2 | Carbocation Formation | Secondary cyclopentyl carbocation | Spontaneous loss of N₂ gas from the unstable diazonium salt. | wikipedia.orgmasterorganicchemistry.com |
| 3 | 1,2-Alkyl Shift | Transition state leading to a cyclohexyl carbocation | Migration of a ring C-C bond to the adjacent carbocation center. This is the key ring expansion step. | libretexts.orglibretexts.org |
| 4 | Nucleophilic Attack/Deprotonation | Protonated cyclohexanone (oxonium ion) | Water attacks the rearranged carbocation. | wikipedia.orgwikipedia.org |
| 5 | Tautomerization | Enol intermediate | The protonated ketone is deprotonated, often followed by tautomerization to yield the final cyclohexanone product. | wiley-vch.de |
Table 2: Mechanistic Steps for the Ring Expansion of this compound.
Understanding these mechanistic details, including the stereoelectronic requirements and the relative stabilities of intermediates, is essential for predicting and controlling the synthesis of ring-modified structures from this compound. numberanalytics.com
Stereochemical and Conformational Analysis
Chiral Isomerism and Diastereomerism
(2-Aminocyclopentyl)methanol possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring, where the hydroxymethyl and amino groups are attached, respectively. This structural feature leads to the existence of stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other.
The diastereomers are classified based on the relative orientation of the amino and hydroxymethyl substituents on the cyclopentane ring:
cis-isomers : The amino and hydroxymethyl groups are on the same side of the ring. This configuration results in a pair of enantiomers: ((1R,2S)-2-aminocyclopentyl)methanol and ((1S,2R)-2-aminocyclopentyl)methanol. guidechem.comalfa-chemistry.com
trans-isomers : The amino and hydroxymethyl groups are on opposite sides of the ring. This configuration also results in a pair of enantiomers: ((1R,2R)-2-aminocyclopentyl)methanol and ((1S,2S)-2-aminocyclopentyl)methanol. pharm.or.jpchemscene.comnih.gov
The different spatial arrangements of these functional groups in the cis and trans isomers lead to distinct physical and chemical properties. smolecule.com The specific enantiomers, such as ((1R,2R)-2-aminocyclopentyl)methanol and ((1S,2S)-2-aminocyclopentyl)methanol, are available commercially, indicating their importance in stereospecific applications. chemscene.comnih.gov
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| trans | ((1R,2R)-2-aminocyclopentyl)methanol | ((1S,2S)-2-aminocyclopentyl)methanol |
| cis | ((1R,2S)-2-aminocyclopentyl)methanol | ((1S,2R)-2-aminocyclopentyl)methanol |
Chiral Resolution and Separation Techniques
The separation of the stereoisomers of this compound is essential for obtaining enantiomerically pure compounds for applications such as asymmetric synthesis. The process typically involves two stages: separation of the diastereomers (cis from trans) and then resolution of the enantiomers within each diastereomeric pair.
A mixture containing both cis and trans isomers can be separated using standard chromatographic techniques. pharm.or.jp Once the diastereomers are isolated, the resolution of the resulting racemic mixtures can be achieved. A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid. The resulting salts, for instance, ((1R,2R)-amine)-(R,R)-tartrate and ((1S,2S)-amine)-(R,R)-tartrate, are diastereomers and thus have different physical properties, such as solubility. libretexts.org This difference allows them to be separated by methods like fractional crystallization. After separation, the pure enantiomeric amine can be recovered by treatment with a base. libretexts.org
For analytical and preparative separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is a powerful technique. sigmaaldrich.com For related cyclopentane derivatives, enantioselective HPLC methods have been developed using chiral stationary phases (CSPs), such as those based on crown ethers, which can effectively resolve enantiomers. ijcpa.in The choice of mobile phase, including solvents like hexane, isopropanol (B130326), ethanol, or methanol (B129727), and additives, can significantly influence the separation efficiency. researchgate.net
Conformational Studies
The cyclopentane ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring influence the relative stability of these conformations. For this compound and its derivatives, the orientation of the amino and hydroxymethyl groups plays a significant role in determining the preferred conformation of the five-membered ring.
Studies on carbocyclic nucleoside analogues derived from trans-(2-aminocyclopentyl)methanol have shown that the most stable conformers feature specific glycoside linkage orientations. pharm.or.jp The three-dimensional structures of both cis and trans derivatives have been determined, revealing that their global structures are very similar whether in a vacuum or in a solvent like DMSO. researchgate.net This suggests that for these types of compounds, conformational analysis in the gas phase can be reasonably extrapolated to their behavior in solution. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformation of molecules in solution. For flexible molecules like this compound, NMR spectra can reveal information about the population-weighted average conformation. copernicus.org At low temperatures, the interconversion between different conformers can be slowed, sometimes allowing for the observation of signals from individual conformers. ucl.ac.uk
Advanced NMR techniques, such as the Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about through-space distances between protons. This data can be used as experimental restraints in molecular dynamics calculations to determine the three-dimensional structure in solution with high accuracy. researchgate.net The analysis of coupling constants can also provide insights into the dihedral angles of the cyclopentane ring protons, further defining its pucker and the orientation of its substituents.
Circular Dichroism (CD) spectroscopy is another important technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image structures, they produce equal and opposite CD signals. While specific CD studies on this compound are not widely reported, this technique is fundamentally suited for distinguishing between its enantiomers and studying conformational changes that affect the molecule's chiroptical properties.
Computational chemistry provides powerful tools for exploring the conformational space of molecules and predicting the relative energies of different stereoisomers and conformers. Semi-empirical methods, such as AM1, have been successfully used to perform theoretical conformational analysis on derivatives of this compound. pharm.or.jpresearchgate.net These calculations have been used to identify the most stable conformers and to analyze the orientation of the key functional groups. pharm.or.jp
Molecular dynamics (MD) simulations are another valuable computational approach. MD simulations can model the dynamic behavior of the molecule over time, providing insights into the flexibility of the cyclopentane ring and the accessible conformational states. researchgate.net These simulations can be performed in a vacuum or with an explicit solvent to better mimic experimental conditions. When combined with experimental data, such as NMR restraints, MD simulations can generate highly detailed and accurate models of the molecule's conformation in solution. researchgate.net
Stereochemical Control in Reactions
The defined stereochemistry of this compound allows it and its derivatives to be used to control the stereochemical outcome of chemical reactions. This principle, known as stereochemical control, is fundamental to asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a product.
Derivatives of this compound, such as N-Boc protected variants, can serve as chiral ligands in asymmetric catalysis. The chiral ligand coordinates to a metal center, creating a chiral environment that influences how reactants approach the metal, thereby directing the reaction to form one enantiomer of the product preferentially. The principles of stereochemical control can also dictate the electronic structure and reactivity of metal complexes, for example, by influencing coordination geometry. nih.gov
Enantioface differentiation is a key concept in asymmetric catalysis where a chiral catalyst distinguishes between the two prochiral faces of a substrate. Chiral ligands derived from this compound are employed to achieve this. For instance, a protected derivative, tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate, can act as a chiral ligand in catalytic processes, promoting the formation of specific stereoisomers with high enantiomeric excess.
In such catalytic systems, the chiral ligand-metal complex creates a sterically and electronically biased environment. When a prochiral substrate (e.g., a ketone or an alkene) coordinates to this complex, one of its two faces (re or si) will be preferentially shielded or activated, leading to a selective reaction on the other face. This selective interaction is a direct result of the specific three-dimensional structure of the chiral ligand, demonstrating the critical role of the stereochemistry of this compound in achieving high levels of enantioselectivity in asymmetric reactions. frontiersin.org
Stereoselectivity of Migratory Insertion
The stereoselectivity of migratory insertion is a critical factor in asymmetric catalysis, dictating the three-dimensional arrangement of atoms in the product. This process, particularly in palladium-catalyzed reactions, is governed by the spatial relationship between the metal center, the migrating group, and the unsaturated ligand into which insertion occurs. The inherent stereochemistry of the process is syn, meaning the metal and the migrating fragment add to the same face of the unsaturated ligand, such as an alkene. libretexts.orgopenochem.org This fundamental principle has significant implications for controlling the stereochemical outcome of reactions involving chiral ligands or substrates.
In the context of aminocyclopentane derivatives, the stereochemical course of migratory insertion plays a pivotal role in the synthesis of complex molecules with defined stereocenters. The stereoselectivity is determined during the carbon-carbon bond-forming step of catalytic cycles, such as the Mizoroki-Heck reaction. diva-portal.org For the reaction to proceed, the migrating group and the unsaturated ligand must be positioned cis to each other in the coordination sphere of the metal. openochem.org
Research into palladium(0)-catalyzed intramolecular Mizoroki-Heck reactions provides significant insights into the stereocontrol of migratory insertion. In a study on the diastereoselective synthesis of N-methylspiroindolines from cyclopentenyl-tethered 2-bromo-N-methylanilines, excellent diastereoselectivity (>98%) was achieved. diva-portal.org The stereochemical outcome is determined at the migratory insertion step. Density Functional Theory (DFT) calculations revealed that the diastereomeric transition states for migratory insertion have different energies, leading to the preferential formation of one diastereomer. diva-portal.org The conformation of the cyclopentene (B43876) ring, influenced by a substituent, dictates the facial selectivity of the insertion. diva-portal.org
Similarly, the regio- and diastereoselective [3+2] annulation of aldimines with alkenes, catalyzed by half-sandwich scandium complexes, demonstrates stereocontrol through migratory insertion. researchgate.net The reaction of aldimines with styrenes yielded 5-aryl-trans-substituted 1-aminocyclopentane derivatives with high diastereoselectivity via a 2,1-insertion of the styrene. researchgate.net Conversely, the reaction with aliphatic alkenes produced 4-alkyl-trans-substituted 1-aminocyclopentane products through a 1,2-insertion mechanism. researchgate.net The choice of amine co-catalyst was also found to significantly impact both the catalytic activity and the stereoselectivity. researchgate.net
The stereochemical result of a migratory insertion can provide valuable mechanistic information. In palladium-catalyzed reactions involving nitrogen or oxygen nucleophiles, a syn relationship between the palladium and the heteroatom in the product is indicative of a migratory insertion pathway. libretexts.org An anti relationship, however, would suggest an external attack mechanism by the nucleophile. libretexts.org
The factors influencing the stereoselectivity of migratory insertion are multifaceted and include the nature of the metal, the electronic and steric properties of the ligands, and the specific substrates involved. In palladium-catalyzed hydro-carboalkoxylation of styrene, the regioselectivity of the insertion can be completely switched by changing from a monophosphine to a diphosphine ligand. rsc.org
Below is a data table summarizing the diastereoselectivity achieved in relevant reactions involving the formation of substituted cyclopentylamine (B150401) structures through processes governed by migratory insertion.
| Catalyst/Method | Substrates | Product Type | Diastereomeric Ratio (dr) or Diastereoselectivity | Reference |
| Pd(t-Bu3P)2 / Intramolecular Mizoroki-Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | N-Methylspiroindolines | >98% ds | diva-portal.org |
| Half-sandwich Scandium catalyst / [3+2] Annulation | Aliphatic aldimines and Styrenes | 5-aryl-trans-substituted 1-aminocyclopentanes | Excellent diastereoselectivity | researchgate.net |
| Half-sandwich Scandium catalyst / [3+2] Annulation | Aliphatic aldimines and Aliphatic alkenes | 4-alkyl-trans-substituted 1-aminocyclopentanes | Selective | researchgate.net |
Role in Catalysis and Ligand Design
Development of (2-Aminocyclopentyl)methanol-Based Chiral Ligands
The bifunctional nature of this compound, containing both a primary amine and a primary alcohol, allows for its versatile modification into a range of chiral ligands for asymmetric catalysis. chemscene.comtu-clausthal.de The stereochemistry of the (1S,2S) or (1R,2R) configuration is fundamental to its function as a chiral auxiliary, capable of inducing enantioselectivity in various chemical transformations.
These ligands are often prepared through reactions involving the amine or alcohol functionalities to introduce phosphine (B1218219), oxazoline (B21484), or other coordinating groups. The cyclopentane (B165970) backbone provides a rigid scaffold that holds these coordinating groups in a well-defined spatial arrangement, which is crucial for effective chiral recognition and the creation of a selective catalytic environment around a metal center. tu-clausthal.de The development of such ligands is central to advancing metal-catalyzed asymmetric reactions and organocatalysis. wikipedia.org
Application in Asymmetric Catalytic Reactions
Ligands and catalysts derived from this compound and its analogs are employed in a variety of asymmetric reactions where the formation of a specific stereoisomer is desired. wikipedia.org
While direct examples using this compound are not extensively documented in the provided sources, the closely related analog, (1-aminocyclohexyl)methanol, has been successfully used in enantioselective [2+2] photocycloaddition reactions. acs.orgorganic-chemistry.orgacs.org This serves as a strong model for the potential application of this compound. In these reactions, the amino alcohol is condensed with an α,β-unsaturated aldehyde to form an N,O-acetal. acs.orgnih.gov This acetal, in the presence of a chiral Brønsted acid catalyst, forms a chiral iminium ion. acs.orgacs.org
The catalyst, often a chiral phosphoric acid bearing photosensitizing moieties like thioxanthone, performs a dual role. acs.orgorganic-chemistry.orgacs.org It provides a chiral environment and, upon irradiation with visible light (e.g., λ = 459 nm), facilitates triplet energy transfer to the substrate bound within the chiral ion pair. acs.orgacs.org This process enables the cycloaddition to proceed with high enantioface differentiation, leading to the formation of enantioenriched cyclobutane (B1203170) products. acs.orgnih.govacs.org The reaction demonstrates broad substrate scope with excellent yields and high enantioselectivity. organic-chemistry.orgacs.org
Table 1: Asymmetric [2+2] Photocycloaddition Catalyzed by a Chiral Brønsted Acid Based on reactions using the analogous (1-aminocyclohexyl)methanol.
| Olefin Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Styrene | 81 | 95 | acs.org |
| Various Olefins | 54–96 | 84–98 | acs.orgorganic-chemistry.org |
The principles of asymmetric catalysis driven by chiral ligands are applicable to N-alkylation and amidation reactions, which are fundamental for synthesizing amines and amides. beilstein-journals.orgnih.gov Chiral ligands derived from scaffolds like this compound can be used in transition metal-catalyzed N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. beilstein-journals.org In this process, a metal complex temporarily removes hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the alkylated amine. The use of a chiral ligand ensures that this process can be enantioselective.
Similarly, in asymmetric amidation, chiral catalysts can facilitate the direct coupling of racemic amines with achiral carboxylic acids through kinetic resolution, yielding enantioenriched amides. nih.gov Chiral bifunctional catalysts, such as those incorporating a boronic acid moiety, have been shown to be effective in this transformation. nih.gov
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for producing nitrogen-containing heterocycles and amines. nih.govrsc.org Transition-metal catalysis provides a powerful means to achieve this, and the use of chiral ligands allows for asymmetric C-N bond formation. rsc.orgcatalyst-enabling-synthetic-chemistry.com Reactions such as hydroamination and the coupling of C-H and N-H bonds (cross dehydrogenative coupling) can be rendered enantioselective. nih.govmdpi.com
For instance, NiH-catalyzed hydroamination of dienes and styrenes can produce highly enantioenriched allylic and benzylic amines when paired with a suitable chiral ligand. nih.gov The ligand, derived from a backbone such as this compound, would coordinate to the metal center, influencing the stereochemical outcome of the C-N bond-forming step. catalyst-enabling-synthetic-chemistry.com The inertness of many C-N bonds presents a challenge, but transition-metal mediated activation via oxidative addition or other mechanisms can overcome this, creating pathways for new bond formations. rsc.org
This compound derivatives serve as effective chiral ligands in a wide array of metal-catalyzed asymmetric transformations. catalyst-enabling-synthetic-chemistry.com These reactions often involve the formation of C-C, C-O, or C-N bonds. catalyst-enabling-synthetic-chemistry.comresearchgate.net For example, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are used to synthesize enantioenriched proline derivatives and other α-heteroarylpyrrolidines. catalyst-enabling-synthetic-chemistry.com
In such reactions, a chiral ligand forms a complex with a metal salt (e.g., a Cu(I) or Cu(II) salt). researchgate.net This chiral Lewis acid complex then coordinates with the substrates, orchestrating their approach and activating them for the desired transformation. The stereochemical information embedded in the ligand is thus transferred to the product, resulting in high enantioselectivity. researchgate.net Mechanochemical methods, which use mechanical force instead of solvents, have also been developed for metal-catalyzed asymmetric reactions like the Friedel-Crafts alkylation, demonstrating the versatility of these catalytic systems. researchgate.net
Table 2: Examples of Metal-Catalyzed Asymmetric Reactions
| Reaction Type | Metal/Ligand System | Key Outcome | Reference |
| Friedel-Crafts Alkylation | Chiral Cu(I)-BOX | Good to excellent yields | researchgate.net |
| 1,3-Dipolar Cycloaddition | Copper/Chiral Ligand | Enantioselective synthesis of α-heteroarylpyrrolidines | catalyst-enabling-synthetic-chemistry.com |
| Allylic Alkylation | Palladium/Chiral Phosphinooxazoline | Excellent enantioselectivities | rsc.org |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. wikipedia.orgmdpi.com this compound is a precursor for several types of organocatalysts, particularly those that operate through Brønsted acid or Lewis base mechanisms. tu-clausthal.desigmaaldrich.com
As discussed in the context of photocycloadditions (Section 6.2.1), chiral phosphoric acids derived from amino alcohols can act as powerful chiral Brønsted acid catalysts. acs.orgorganic-chemistry.org These catalysts function by protonating a substrate to form a reactive intermediate, such as an iminium ion, which is held within a chiral environment defined by the catalyst's counterion. wikipedia.orgacs.org This strategy has been applied to various reactions, including hetero-Diels-Alder reactions and α-aminations of carbonyl compounds. sigmaaldrich.com The secondary amine functionality present in proline and its analogs, which can be seen as related structures, allows for catalysis via enamine or iminium ion formation, highlighting a major activation mode in organocatalysis. wikipedia.orgmdpi.comcardiff.ac.uk The rigidity and chirality of the cyclopentane ring in this compound make it an excellent scaffold for designing catalysts that create highly organized, enantioselective transition states. tu-clausthal.demdpi.com
Emerging Research Avenues and Future Directions
Optimization of Stereoselectivity in Synthesis
The biological and chemical properties of (2-Aminocyclopentyl)methanol derivatives are intrinsically linked to their stereochemistry. Consequently, a primary focus of ongoing research is the development of synthetic routes that provide precise control over both relative (cis/trans) and absolute (R/S) stereochemistry. Achieving high diastereomeric and enantiomeric purity is critical for applications in pharmaceuticals and asymmetric catalysis.
Key strategies for optimizing stereoselectivity include:
Asymmetric Catalysis: Transition metal catalysis and organocatalysis are at the forefront of enantioselective synthesis. For instance, methods analogous to the asymmetric Pd(II)-catalyzed Overman rearrangement have been developed for related aminocyclopentene systems, which can be subsequently reduced to the saturated amino alcohol. nih.gov This rearrangement installs the amine group in a stereocontrolled manner.
Reagent and Substrate Control: The choice of reducing agent can dictate the stereochemical outcome. Substrate-controlled reductions, where the existing stereocenters direct the approach of a reagent, can be highly effective. nih.gov Conversely, reagent-controlled methods, such as the Corey-Bakshi-Shibata (CBS) reduction, use a chiral catalyst to enforce a specific stereochemical outcome, often overriding the substrate's intrinsic preference. nih.gov
Multi-step Enantioselective Sequences: Efficient routes often involve a sequence of stereoselective reactions. A one-pot process combining an Overman rearrangement with a ring-closing metathesis reaction has been used to generate chiral aminocyclopentenes with high enantiomeric excess (92% ee). nih.gov These intermediates are readily converted to stereopure aminocyclopentanols. Similarly, synthetic routes starting from cyclopentadiene (B3395910) and employing steps like a hetero Diels-Alder reaction and an aza-Claisen rearrangement can produce specific stereoisomers. nih.gov
Chiral Resolution: For synthetic routes that produce racemic or diastereomeric mixtures, chiral resolution remains a vital technique. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, such as those based on crown ethers, has proven effective for separating enantiomers of aminocyclopentene methanol (B129727) derivatives, which are direct precursors to the target compound. ijcpa.in
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Pd(II) / Ru(II) Catalysts | Overman Rearrangement & Ring-Closing Metathesis | High enantiomeric excess (e.g., 92% ee) for precursors. | nih.gov |
| Reagent-Controlled Reduction | (R)-CBS-Me Catalyst | Ketone Reduction | Provides specific diastereomers with high selectivity. | nih.gov |
| Tandem Reaction | - | Hetero Diels-Alder & Aza-Claisen Rearrangement | Yields specific cis isomers. | nih.gov |
| Chiral Separation | Chiral HPLC Column (Crown Ether) | Resolution of Enantiomers | Separation of R/S enantiomers with high resolution (>2.0). | ijcpa.in |
Exploration of Novel Reaction Pathways and Catalysts
Beyond optimizing existing methods, researchers are exploring entirely new synthetic pathways and catalytic systems to access this compound and its derivatives more efficiently and sustainably. A significant trend is the move towards organocatalysis, which avoids the use of potentially toxic and expensive metals. rsc.org
Organocatalytic Cycloadditions: Chiral Brønsted acids, such as confined imidodiphosphorimidate (IDPi) catalysts, have been shown to catalyze formal cycloaddition reactions to create complex chiral amine scaffolds with high enantioselectivity (up to 99:1 er). nih.gov Applying this logic to precursors of this compound could provide a direct and highly stereoselective route.
Tandem and Cascade Reactions: Designing one-pot reactions where multiple bonds are formed sequentially without isolating intermediates significantly improves synthetic efficiency. Organocatalytic cascade reactions, often involving iminium-ion or enamine activation, can rapidly build molecular complexity from simple starting materials. mdpi.com Such a strategy could be envisioned to construct the substituted cyclopentane (B165970) ring and install the required functional groups in a single, stereocontrolled operation.
Dual Catalysis Systems: The combination of two distinct catalytic modes, such as photocatalysis with organocatalysis, opens up novel reaction pathways by enabling unique activation mechanisms. nih.gov This approach could be used to generate radical intermediates that participate in stereoselective C-C or C-N bond-forming reactions, providing new avenues for the synthesis of the target molecule.
The development of these novel pathways relies on the discovery of new catalysts with enhanced activity and selectivity. Chiral N-heterocyclic carbenes (NHCs), bifunctional amine-thioureas, and novel phosphine (B1218219) ligands are all being actively investigated for their potential in asymmetric synthesis. frontiersin.org
Diversification of Chemical Modifications for Enhanced Utility
The true value of this compound lies in its role as a chiral scaffold. The amino and hydroxyl groups serve as handles for further chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. The primary application of these derivatives is in the field of asymmetric catalysis, where they serve as chiral ligands for metal catalysts.
The amino and hydroxyl moieties can be independently or jointly modified to create bidentate or polydentate ligands capable of coordinating to a metal center and creating a chiral environment. Common modifications include:
N-Functionalization: The primary amine can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or reductively aminated to yield secondary or tertiary amines. These modifications can tune the electronic and steric properties of the ligand.
O-Functionalization: The hydroxyl group can be converted into an ether or an ester, or it can be replaced with other functional groups, such as phosphines, which are excellent coordinating groups for many transition metals.
Formation of Heterocycles: The 1,2-amino alcohol motif is a classic precursor for the synthesis of chiral oxazolines. Ligands incorporating an oxazoline (B21484) ring, such as phosphine-oxazoline (PHOX) ligands, are highly effective in a wide range of asymmetric catalytic reactions.
| Functional Group | Type of Modification | Resulting Moiety | Intended Application / Utility |
|---|---|---|---|
| Amino (-NH2) | Acylation | Amide (-NHCOR) | Modulating steric/electronic properties of a ligand. |
| Amino (-NH2) | Sulfonylation | Sulfonamide (-NHSO2R) | Component of chiral catalysts or auxiliaries. |
| Hydroxyl (-OH) | Phosphinylation | Phosphinite (-OPR2) | Creating bidentate P,N-ligands for asymmetric catalysis. |
| Amino & Hydroxyl | Cyclization (with carbonyl precursor) | Oxazoline Ring | Core component of widely used chiral ligands (e.g., PHOX, BOX). |
By systematically altering the substituents on the nitrogen and oxygen atoms, researchers can fine-tune the ligand's properties to achieve optimal performance (e.g., high yield and enantioselectivity) for a specific chemical transformation.
Integration into Advanced Functional Materials
A forward-looking research direction involves the integration of this compound, as a chiral building block, into the structure of advanced functional materials. Its well-defined stereochemistry makes it an attractive monomer for creating materials with chiral properties.
Chiral Polymers: The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. For example, it could be incorporated into polyesters, polyamides, or polyurethanes. The resulting polymers would possess chirality embedded within their backbone, making them potentially useful for applications such as chiral chromatography stationary phases or as materials that can selectively interact with other chiral molecules.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. By using derivatives of this compound as the organic linker, it is possible to construct chiral MOFs. These materials have highly ordered pores and cavities whose surfaces are chiral. Such MOFs are promising candidates for enantioselective separations, asymmetric catalysis, and chiral sensing.
Chiroptical Materials: Molecules with rigid, chiral structures are often used in the development of materials with unique optical properties, such as the ability to rotate plane-polarized light or exhibit circular dichroism. The incorporation of this compound derivatives into larger conjugated systems could lead to new chiroptical materials for applications in optoelectronics and display technologies. nih.gov
While the direct integration of this compound itself into such materials is still an emerging field, the principles are well-established with analogous chiral building blocks. Future research will likely focus on designing suitable derivatives for polymerization or for use as linkers in MOF synthesis, thereby unlocking the potential of this versatile chiral compound in materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Aminocyclopentyl)methanol, and how can purity be ensured?
- Methodology : The compound can be synthesized via reduction of a nitro precursor, such as (2-Nitrocyclopentyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Post-reduction, purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity ≥99% is confirmed by HPLC or GC-MS .
- Storage : Store under inert gas (argon/nitrogen) at 4°C in amber vials to prevent oxidation and photodegradation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclopentane ring substitution patterns and amine/hydroxymethyl group positions.
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Compare Pd-C, Raney Ni, and PtO₂ under varying pressures (1–5 atm H₂) and temperatures (25–60°C).
- Solvent Effects : Test polar protic (methanol) vs. aprotic solvents (THF) to stabilize intermediates.
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., over-reduction). Data contradictions in yield (e.g., 60% vs. 85%) may arise from trace moisture or catalyst deactivation; replicate experiments under controlled humidity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm specificity.
- Structural Analogues : Compare activity of 2-amino vs. 3-aminocyclopentyl derivatives to isolate stereochemical effects.
- Meta-Analysis : Cross-reference PubChem, DSSTox, and ECHA datasets to identify outliers or batch-specific impurities .
Q. How can computational modeling guide the design of this compound-based drug candidates?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity for target receptors (e.g., GPCRs or kinases).
- QSAR Models : Train models on analogues (e.g., substituted benzyl alcohols) to predict logP, solubility, and toxicity.
- MD Simulations : Simulate stability of cyclopentyl ring conformers in aqueous vs. lipid membranes .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show variability in amine proton signals across studies?
- Resolution :
- Dynamic Effects : Rapid amine proton exchange in CDCl₃ broadens signals; use DMSO-d₆ to slow exchange and sharpen peaks.
- pH Sensitivity : Adjust sample pH with deuterated HCl/NaOH to stabilize protonation states.
- Impurity Checks : Validate via 2D NMR (COSY, HSQC) to exclude diastereomeric or oxidized byproducts .
Applications in Life Sciences
Q. What role does this compound play in prodrug design?
- Methodology :
- Esterification : Link hydroxymethyl group to carboxylic acid drugs (e.g., antivirals) for controlled release via esterase cleavage.
- In Vivo Stability : Assess pharmacokinetics in rodent models using LC-MS/MS to track parent compound vs. metabolites.
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to evaluate cytotoxicity thresholds .
Experimental Design Considerations
Q. How should researchers mitigate racemization during chiral synthesis of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
